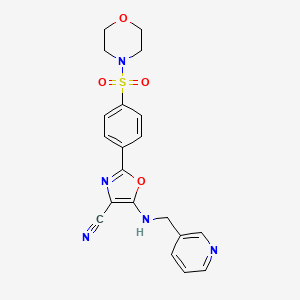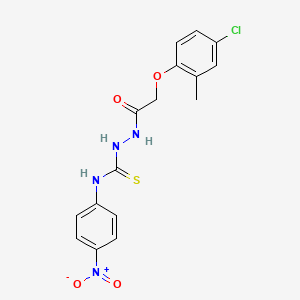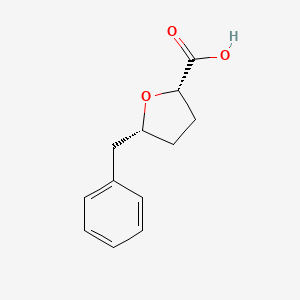![molecular formula C26H27N5O4S B2918330 3-(1H-indol-3-yl)-N-[4-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylquinazolin-3-yl]propanamide CAS No. 443354-48-1](/img/structure/B2918330.png)
3-(1H-indol-3-yl)-N-[4-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylquinazolin-3-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole derivatives are a class of compounds that have been widely studied for their diverse biological activities . They are often used in the development of new drugs, including those for the treatment of diabetes .
Synthesis Analysis
The synthesis of indole derivatives often involves the reaction of a phthalaldehydic acid, primary amine, and 1H-indole in water under catalyst-free conditions . This reaction has several advantages, such as being clean, one-pot, and easy to handle .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely depending on their specific structures. Some general properties of indole derivatives include being solid at room temperature and being soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonism and Clinical Applications
Compounds similar to the one mentioned have been studied for their potential as neurokinin-1 (NK1) receptor antagonists, highlighting their significance in developing treatments for conditions like emesis and depression. A specific compound demonstrated high affinity and effectiveness in pre-clinical tests related to these conditions, underscoring its potential for both intravenous and oral clinical administration due to its water solubility (Harrison et al., 2001).
Antimicrobial Properties
Quinazoline derivatives have been synthesized and evaluated for their antimicrobial potential. Research on these compounds has shown effectiveness against various bacterial and fungal species, indicating their potential use in developing new antimicrobial agents (Desai et al., 2007).
Antitumor and Anticancer Applications
Several studies have focused on the synthesis of quinazolinone analogues with remarkable antitumor activity. These compounds have shown broad spectrum antitumor activity with significant potency, suggesting their application in cancer research and potential therapeutic development (Al-Suwaidan et al., 2016).
Development of Diuretic and Antihypertensive Agents
N-substituted quinazolinone derivatives have been synthesized and evaluated for their diuretic and antihypertensive activities. Research findings indicate that these compounds exhibit significant activity, making them candidates for further exploration in treating hypertension and related cardiovascular conditions (Rahman et al., 2014).
Material Science and Solar Cell Enhancement
In the field of materials science, specific derivatives have been explored for their potential to improve photoelectric conversion efficiency in dye-sensitized solar cells. This research is pivotal for developing more efficient solar energy harvesting technologies (Wu et al., 2009).
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological activities.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The presence of the indole nucleus in biologically active pharmacophores suggests that it may have broad-spectrum biological activities , which could impact its bioavailability.
Result of Action
Indole derivatives are known to possess various biological activities , suggesting that this compound may have similar effects at the molecular and cellular level.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(1H-indol-3-yl)-N-[4-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylquinazolin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O4S/c32-23(12-11-17-14-27-21-9-3-1-7-19(17)21)30-31-25(34)20-8-2-4-10-22(20)29-26(31)36-16-24(33)28-15-18-6-5-13-35-18/h1-4,7-10,14,18,27H,5-6,11-13,15-16H2,(H,28,33)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTDQKRTNLETPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2NC(=O)CCC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

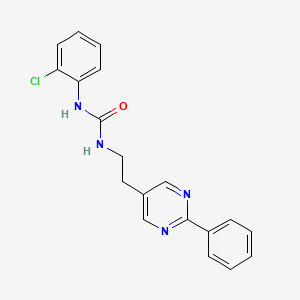
![5-((4-methoxyphenyl)amino)-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B2918248.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]but-2-enamide](/img/structure/B2918249.png)
![3-(4-Fluorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2918251.png)
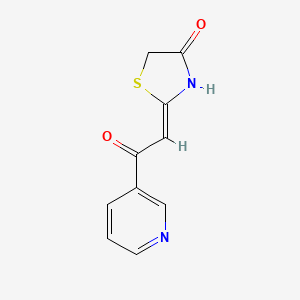
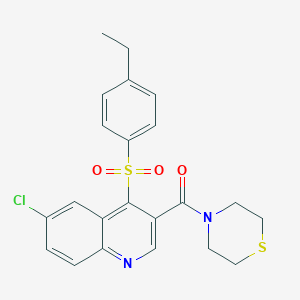
![8-(morpholinomethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2918255.png)
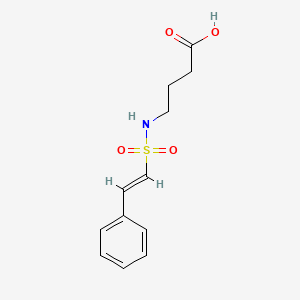
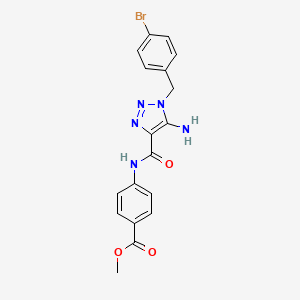
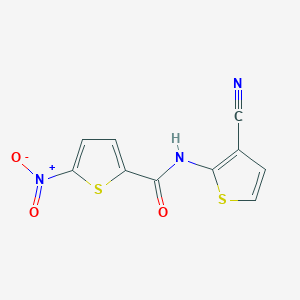
![2-[[1-(4-fluorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B2918264.png)
